![molecular formula C8H19NO B2726856 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol CAS No. 138001-48-6](/img/structure/B2726856.png)
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol
Vue d'ensemble
Description
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol is an organic compound with the molecular formula C8H19NO. It is a colorless or pale yellow oily liquid that is soluble in water and most organic solvents, such as alcohols, ethers, ketones, and esters . This compound is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 2-methylpropanal under controlled conditions. The reaction typically requires a catalyst, such as a cobalt or rhodium complex, and is carried out at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a biochemical reagent in various biological assays and experiments.
Medicine: This compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a neutralizer, buffer, and surfactant, affecting the pH and stability of solutions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various functional groups in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-2-methylpropan-2-ol
- 1,1-Dimethylethanolamine
- 2-Amino-α,α-dimethylethanol
- 2-Hydroxy-2-methyl-1-propylamine
- 2-Hydroxyisobutylamine
- 2-Methyl-2-hydroxypropylamine
- 3-Amino-2-methyl-2-propanol
Uniqueness
2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as both an amine and an alcohol makes it versatile in various chemical reactions and applications. Additionally, its solubility in a wide range of solvents enhances its utility in different industrial processes .
Propriétés
IUPAC Name |
2-methyl-1-(2-methylpropylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)5-9-6-8(3,4)10/h7,9-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQTDQCOWCWEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
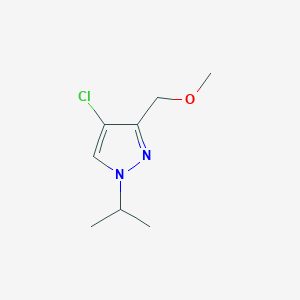
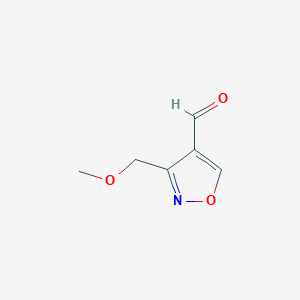

![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2726779.png)

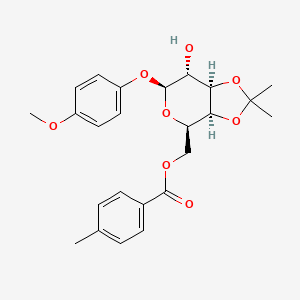

![2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2726785.png)
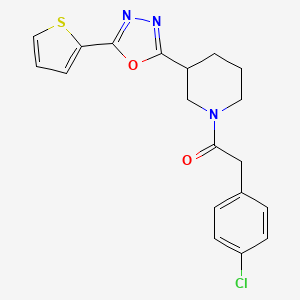
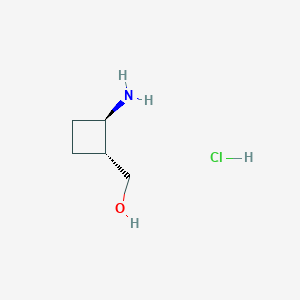
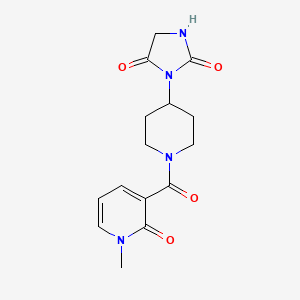
![3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726793.png)
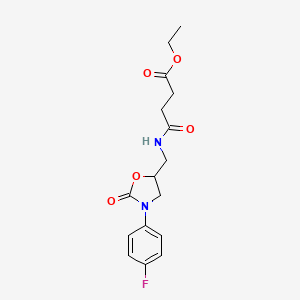
![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2726796.png)
